
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one is a chiral oxetane derivative. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound features a non-8-en-1-yl group and a phenethyl group, making it potentially interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.
Formation of the Oxetane Ring: This can be achieved through cyclization reactions, often involving epoxide intermediates.
Functional Group Modifications: Introduction of the non-8-en-1-yl and phenethyl groups can be done through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and solvents that are cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions might target the double bond in the non-8-en-1-yl group.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
The major products will depend on the specific reaction conditions but could include epoxides, reduced alkanes, or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The strained ring of oxetanes makes them useful intermediates in organic synthesis.
Chiral Catalysts: The chiral centers in the compound can be utilized in asymmetric synthesis.
Biology
Drug Development: Oxetane derivatives are explored for their potential as bioactive molecules in pharmaceuticals.
Medicine
Antimicrobial Agents: Some oxetane derivatives have shown promise as antimicrobial agents.
Industry
Polymer Chemistry: Oxetanes can be used in the synthesis of novel polymers with unique properties.
Mecanismo De Acción
The mechanism of action for (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The strained ring structure could also make it a reactive intermediate in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetane: Lacks the ketone group.
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxirane: An epoxide analog.
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(3S,4S)-3-non-8-enyl-4-(2-phenylethyl)oxetan-2-one |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-11-14-18-19(22-20(18)21)16-15-17-12-9-8-10-13-17/h2,8-10,12-13,18-19H,1,3-7,11,14-16H2/t18-,19-/m0/s1 |
Clave InChI |
TXAYXAYBDOMUDU-OALUTQOASA-N |
SMILES isomérico |
C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC=CC=C2 |
SMILES canónico |
C=CCCCCCCCC1C(OC1=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


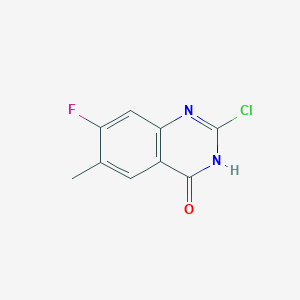
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)



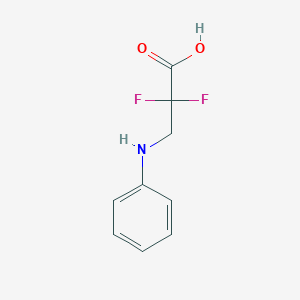
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
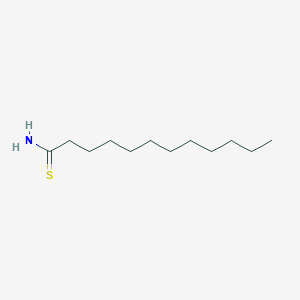
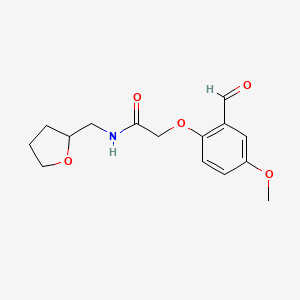

methanol](/img/structure/B13168953.png)
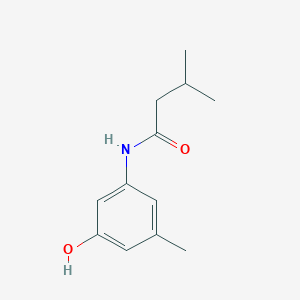
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

